molecular formula C15H16ClN5O3S B4535874 N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4535874
M. Wt: 381.8 g/mol
InChI Key: KHZMYODYBOXYNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazole sulfonamides, which are known for their diverse bioactivities and potential applications in medicinal chemistry.

Synthesis Analysis

  • Srivastava et al. (2008) reported the facile synthesis of biaryl pyrazole sulfonamide derivatives, emphasizing the role of the sulfonamide group in the compound's pharmacological activity (Srivastava et al., 2008).

Molecular Structure Analysis

  • Farrukh et al. (2013) analyzed the dihedral angles and geometry of a related pyrazole sulfonamide compound, providing insights into the molecular conformation (Farrukh et al., 2013).

Chemical Reactions and Properties

  • Khazaei et al. (2015) described the use of a related sulfonamide derivative as a catalyst in the synthesis of pyranopyrazole, demonstrating its reactivity in aqueous media (Khazaei et al., 2015).
  • Rostom (2006) focused on the synthesis and antitumor activity of pyrazole sulfonamides, highlighting their significant potential in medicinal chemistry (Rostom, 2006).

Physical Properties Analysis

  • Yamali et al. (2020) investigated the physical properties of similar sulfonamide compounds, including their inhibitory potential against various enzymes (Yamali et al., 2020).

Chemical Properties Analysis

  • Patel et al. (2010) synthesized derivatives of a related sulfonamide and evaluated their antiviral activity, which is indicative of the chemical properties of these compounds (Patel et al., 2010).

properties

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3S/c1-11-15(9-20(2)18-11)25(22,23)19-13-7-17-21(8-13)10-24-14-5-3-4-12(16)6-14/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZMYODYBOXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
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N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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